Precisely Balanced Lipophilicity for Optimal Permeability vs. Key Antiplasmodial Analogs
The target compound's Lipinski-compliant LogP of 3.5 [1] positions it in an optimal range for cell permeability, distinctly separating it from both more hydrophilic and more lipophilic antiplasmodial analogs. This specific LogP value is predicted to improve passive permeability and oral absorption, a critical advantage highlighted in the compound's commercial datasheet .
| Evidence Dimension | Octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 3.5 |
| Comparator Or Baseline | 3-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide (a highly potent analog with LogP ~2.1) |
| Quantified Difference | Δ LogP ≈ +1.4 (Target compound is significantly more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem). This alteration in lipophilicity is expected to modulate membrane permeability and metabolic stability. |
Why This Matters
This specific LogP value avoids the low permeability often associated with highly polar antiplasmodial oxadiazoles, while remaining within Lipinski's Rule of 5, making it a superior physicochemical probe for cellular assays where permeability is a limiting factor.
- [1] PubChem Compound Summary for CID 16446470, 4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide. National Center for Biotechnology Information (2025). View Source
